- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163
Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
CAS No:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
- 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
- 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
- 1-tert-butyl-4-nitro-1H-pyrazole
- 1-tert-butyl-4-nitropyrazole
- 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
- CS-0207669
- AKOS016001907
- MFCD11845714
- FPKZTRHYFSEGRN-UHFFFAOYSA-N
- BS-24740
- DB-363796
- XDA42112
- 97421-12-0
- DTXSID50463282
- SCHEMBL1522012
-
- MDL: MFCD11845714
- Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
- InChI Key: FPKZTRHYFSEGRN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 63.6Ų
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13466-10g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 10g |
$1000 | 2023-09-07 | |
| Fluorochem | 221177-250mg |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 250mg |
£136.00 | 2022-02-28 | |
| Fluorochem | 221177-1g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
£263.00 | 2022-02-28 | |
| Fluorochem | 221177-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
£1013.00 | 2022-02-28 | |
| Alichem | A049002590-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$292 | 2021-08-05 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$*** | 2023-05-04 | |
| abcr | AB302113-1 g |
1-tert-Butyl-4-nitro-1H-pyrazole; 95% |
97421-12-0 | 1 g |
€412.10 | 2023-07-20 | ||
| Apollo Scientific | OR019114-1g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 1g |
£255.00 | 2025-02-21 | ||
| Apollo Scientific | OR019114-5g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 5g |
£763.00 | 2025-02-21 |
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 80 °C
Reference
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 80 °C
Reference
- New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media, Journal of Organic Chemistry, 2004, 69(24), 8382-8386
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt → 80 °C
Reference
- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ; rt
Reference
- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151
Production Method 7
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
Reference
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
Production Method 10
Reaction Conditions
Reference
- Salts and solid forms of an FGFR inhibitor and processes of preparing thereof, United States, , ,
Production Method 11
Reaction Conditions
Reference
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Production Method 12
Reaction Conditions
Reference
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials
- Tert-Butylhydrazine hydrochloride
- 4-Nitropyrazole
- 2-Propenal, 2-nitro-3-(propylamino)-
- 1-Tert-butyl-1H-pyrazole
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole) Related Products
- 1015939-59-9((4-Nitro-1H-pyrazol-1-yl)acetaldehyde)
- 1173061-75-0(4-Nitro-1-propyl-1H-pyrazole)
- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)
- 97421-21-1(1-Isopropyl-4-nitro-1H-pyrazole)
- 58793-45-6(1-Ethyl-4-nitro-1H-pyrazole)
- 948570-75-0(1-(2-methoxyethyl)-4-nitro-pyrazole)
- 1240577-26-7(4-nitro-1-(prop-2-en-1-yl)-1H-pyrazole)
- 1002033-53-5(2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)
- 1006440-58-9(4-nitro- 1H-Pyrazole-1-propanol)
- 108372-40-3(4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent